Valsartan Ethyl-d5 Ester
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Overview
Description
Valsartan ethyl ester-d5 is a deuterated derivative of valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium atoms in valsartan ethyl ester-d5 replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This compound is often used in scientific research to study the pharmacokinetics and pharmacodynamics of valsartan.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valsartan ethyl ester-d5 involves several steps, including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The process begins with the N-acylation of a suitable precursor, followed by the Suzuki-Miyaura cross-coupling reaction to form the desired aryl-aryl bond. Finally, the methyl ester group is hydrolyzed to yield valsartan ethyl ester-d5.
Industrial Production Methods
In an industrial setting, the production of valsartan ethyl ester-d5 is typically carried out in continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes . The use of coil reactors and fixed-bed reactors in a continuous setup ensures efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Valsartan ethyl ester-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Valsartan ethyl ester-d5 is widely used in scientific research due to its enhanced stability and metabolic profile. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and pharmacodynamics of valsartan.
Biology: Employed in biological studies to understand the interaction of valsartan with biological targets.
Medicine: Used in preclinical and clinical studies to evaluate the efficacy and safety of valsartan.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Valsartan ethyl ester-d5 exerts its effects by selectively binding to the angiotensin II receptor type 1 (AT1), thereby preventing angiotensin II from exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention. The compound also affects the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance .
Comparison with Similar Compounds
Valsartan ethyl ester-d5 is unique due to the presence of deuterium atoms, which enhance its stability and metabolic profile compared to non-deuterated valsartan. Similar compounds include:
Valsartan: The non-deuterated form, commonly used in clinical settings.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Candesartan: A compound with a longer duration of action compared to valsartan.
Irbesartan: Known for its high binding affinity to the AT1 receptor.
Biological Activity
Valsartan Ethyl-d5 Ester is a deuterated derivative of Valsartan, an angiotensin II receptor blocker (ARB) primarily used in the management of hypertension and heart failure. The incorporation of deuterium enhances its stability and allows for improved tracking in pharmacokinetic studies. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
This compound functions as a competitive antagonist of the angiotensin II type 1 receptor (AT1). By blocking this receptor, it effectively mitigates the hypertensive effects of angiotensin II, leading to:
- Vasodilation : Reduction in vascular resistance.
- Decreased Aldosterone Secretion : Lower levels of sodium and water retention.
- Impact on Renin-Angiotensin-Aldosterone System (RAAS) : Regulation of blood pressure and fluid balance is significantly altered.
This mechanism is pivotal for its therapeutic effects in treating conditions such as hypertension and heart failure.
Pharmacokinetics
The deuterated nature of this compound allows for distinct advantages in pharmacokinetic studies. The use of deuterium provides unique mass characteristics that facilitate the tracking of metabolic pathways. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles in both preclinical and clinical settings.
Clinical Studies
Several studies have evaluated the biological activity and efficacy of this compound:
-
Microalbuminuria Reduction Study :
- Objective : To assess the effect of valsartan on urinary albumin excretion rates (UAER) in type 2 diabetic patients.
- Findings : Valsartan significantly lowered UAER compared to amlodipine, indicating a BP-independent antiproteinuric effect. The study reported a reversal to normoalbuminuria in 29.9% of patients treated with valsartan versus 14.5% with amlodipine (P=0.001) .
-
Heart Failure Clinic Observational Study :
- Objective : To evaluate the outcomes associated with sacubitril/valsartan therapy in heart failure patients.
- Results : Significant improvements were observed in left ventricular ejection fraction (LVEF) and NYHA functional class after treatment with sacubitril/valsartan, emphasizing valsartan's role in enhancing cardiac function .
Comparative Analysis with Other Compounds
The following table summarizes key comparisons between this compound and other similar compounds:
Compound Name | Description | Unique Features |
---|---|---|
Valsartan | Non-deuterated ARB used for hypertension | Widely prescribed; standard reference compound |
Losartan | Another ARB | Contains a tetrazole ring; different binding profile |
Irbesartan | Similar ARB | Longer half-life than valsartan |
Candesartan | Prodrug form converted to active drug | Effective for hypertension management |
This compound | Deuterated ARB used primarily in research | Enhanced tracking in metabolic studies |
Case Studies
Case studies involving this compound have focused on its application in pharmacological research:
- Pharmacodynamics Studies : These studies highlight how valsartan interacts with biological targets, providing insights into optimal dosages and potential side effects when combined with other therapies.
- Metabolic Profiling : Research has demonstrated that the deuterated form allows for more precise tracking of metabolic pathways, which is essential for understanding drug interactions.
Properties
Molecular Formula |
C26H33N5O3 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1/i2D3,6D2 |
InChI Key |
BTSNVLAJCYDJEU-DEOSPFOKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC |
Origin of Product |
United States |
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